molecular formula C30H64ClN3O2 B12671749 N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride CAS No. 84030-30-8

N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride

Cat. No.: B12671749
CAS No.: 84030-30-8
M. Wt: 534.3 g/mol
InChI Key: MVXJAPNCCGPZHJ-UHFFFAOYSA-N
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Description

N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride is a synthetic organic compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and form micelles in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride typically involves the reaction of dodecylamine with ethylene oxide to form N,N-Bis(2-hydroxyethyl)dodecylamine. This intermediate is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C)

    Solvent: Aqueous or organic solvents like ethanol

    Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: High-purity dodecylamine and ethylene oxide

    Reaction Control: Automated systems to monitor temperature, pressure, and pH

    Purification: Techniques like distillation and crystallization to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides

    Reduction: Reduction reactions to form amines

    Substitution: Nucleophilic substitution reactions with halides

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products

    Oxidation: Formation of N-oxides

    Reduction: Formation of secondary amines

    Substitution: Formation of substituted glycine derivatives

Scientific Research Applications

N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride is widely used in scientific research due to its surfactant properties. Some applications include:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates

    Biology: Employed in cell lysis buffers for protein extraction and purification

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, forming micelles. This action facilitates the solubilization of hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and enhance permeability.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(2-hydroxyethyl)dodecylamine
  • N,N-Bis(2-hydroxyethyl)dodecanamide
  • N,N-Bis(2-hydroxyethyl)ethylenediamine

Uniqueness

N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride is unique due to its specific structure that combines a long hydrophobic dodecyl chain with a hydrophilic glycine moiety. This dual nature enhances its surfactant properties, making it more effective in reducing surface tension and forming stable micelles compared to similar compounds.

Properties

CAS No.

84030-30-8

Molecular Formula

C30H64ClN3O2

Molecular Weight

534.3 g/mol

IUPAC Name

2-[bis[2-(dodecylamino)ethyl]amino]acetic acid;hydrochloride

InChI

InChI=1S/C30H63N3O2.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33(29-30(34)35)28-26-32-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32H,3-29H2,1-2H3,(H,34,35);1H

InChI Key

MVXJAPNCCGPZHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCCN(CCNCCCCCCCCCCCC)CC(=O)O.Cl

Origin of Product

United States

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